molecular formula C13H16ClNOS B5383224 1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride

1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B5383224
M. Wt: 269.79 g/mol
InChI Key: OOFUBTRTIDBNMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate amine under reductive amination conditions.

    Introduction of the Thiophenylmethyl Group: The intermediate is then reacted with thiophen-3-ylmethyl chloride in the presence of a base to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amine group can be reduced to form an alkylamine.

    Substitution: The thiophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the amine group would yield an alkylamine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amine-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive amines.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-N-methylmethanamine: Lacks the thiophenylmethyl group.

    1-(4-methoxyphenyl)-N-(2-thienylmethyl)methanamine: Similar structure but with a different thiophene substitution pattern.

Uniqueness

1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride is unique due to the presence of both the methoxyphenyl and thiophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS.ClH/c1-15-13-4-2-11(3-5-13)8-14-9-12-6-7-16-10-12;/h2-7,10,14H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFUBTRTIDBNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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